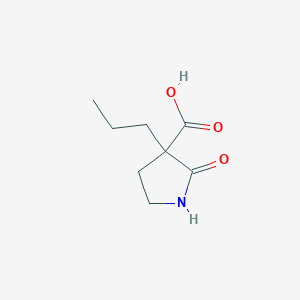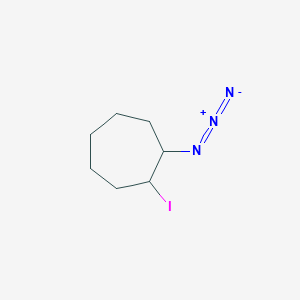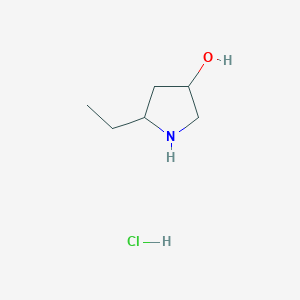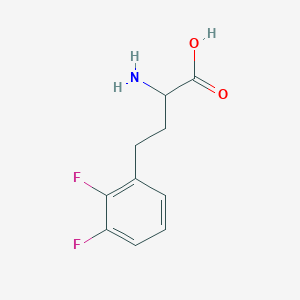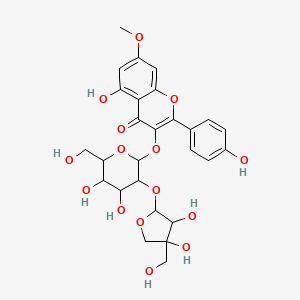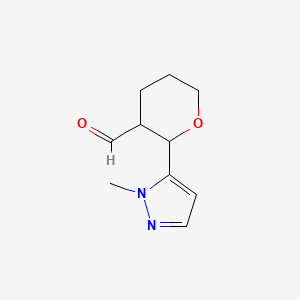
2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . This compound features a pyrazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The presence of the oxane (tetrahydropyran) ring and the carbaldehyde group makes this compound an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate aldehyde under controlled conditions . One common method involves the use of dichloromethane as a solvent and triethylamine as a base, with chloroacetyl chloride being added dropwise under an ice-water bath . The reaction mixture is then stirred at room temperature to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carboxylic acid.
Reduction: 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway . Activation of NAMPT can influence various biological processes, including metabolism and aging .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-5-carboxaldehyde
- 2-Methyl-2H-pyrazole-3-carbaldehyde
- 3,5-Dimethyl-1H-pyrazole-4-carbaldehyde
Uniqueness
2-(1-Methyl-1H-pyrazol-5-yl)oxane-3-carbaldehyde is unique due to the presence of both the pyrazole and oxane rings, which confer distinct chemical reactivity and biological activity. Its ability to activate NAMPT and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)oxane-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O2/c1-12-9(4-5-11-12)10-8(7-13)3-2-6-14-10/h4-5,7-8,10H,2-3,6H2,1H3 |
InChI Key |
TXXSTIZMKHZDTD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCCO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


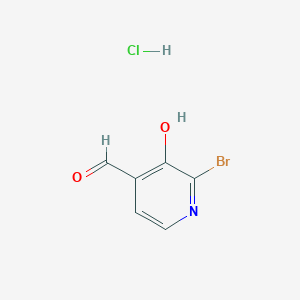
![2-Oxaspiro[5.5]undecan-5-amine](/img/structure/B12309151.png)
![6-[(Tert-butylamino)methyl]piperidin-2-one](/img/structure/B12309162.png)



![[3-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B12309196.png)
